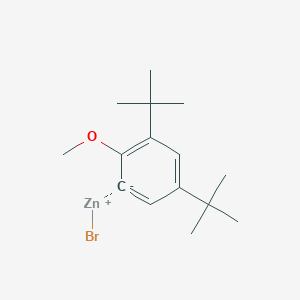
(3,5-Di-t-butyl-2-methoxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly known for its role in cross-coupling reactions, where it serves as a nucleophilic partner.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide typically involves the reaction of (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5−di−tert−butyl−2−methoxyphenyl)MgBr+ZnCl2→(3,5−di−tert−butyl−2−methoxyphenyl)ZnBr+MgCl2
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common in industrial settings.
化学反応の分析
Types of Reactions
(3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides or aryl halides for substitution reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role in cross-coupling reactions makes it a valuable tool in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism by which (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.
類似化合物との比較
Similar Compounds
(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide: Similar in structure and reactivity but involves magnesium instead of zinc.
(3,5-di-tert-butyl-2-methoxyphenyl)lithium: Another organometallic compound with lithium as the metal center.
Uniqueness
(3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide is unique due to its specific reactivity profile and stability in tetrahydrofuran. Compared to its magnesium and lithium counterparts, the zinc compound offers different reactivity and selectivity in organic synthesis, making it a valuable reagent in specific synthetic applications.
特性
分子式 |
C15H23BrOZn |
|---|---|
分子量 |
364.6 g/mol |
IUPAC名 |
bromozinc(1+);2,4-ditert-butyl-1-methoxybenzene-6-ide |
InChI |
InChI=1S/C15H23O.BrH.Zn/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6;;/h8,10H,1-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
MZWXFXVJDARTBF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC(=C([C-]=C1)OC)C(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


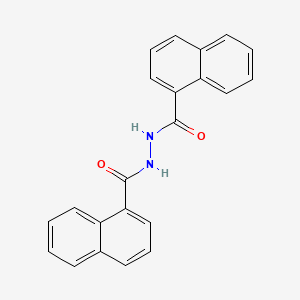
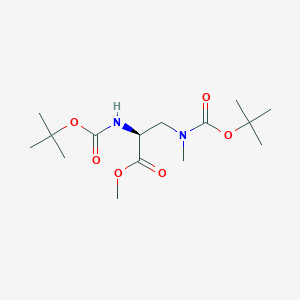
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
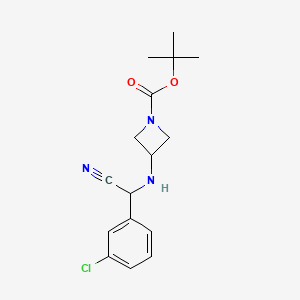
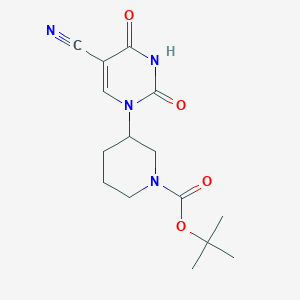
![2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane](/img/structure/B14885267.png)

![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)
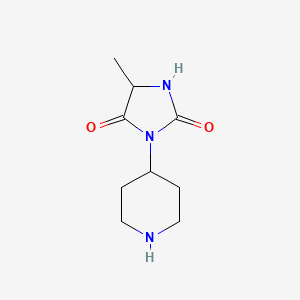

![6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14885291.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14885318.png)
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
